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Compound of Interest

Compound Name: Deucrictibant

Cat. No.: B10821495

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing recommendations for
Deucrictibant, an investigational oral bradykinin B2 receptor antagonist, based on data from
clinical trials. This document is intended to guide researchers, scientists, and drug development
professionals in understanding the clinical application of Deucrictibant for the treatment of
bradykinin-mediated angioedema, such as Hereditary Angioedema (HAE) and Acquired
Angioedema (AAE).

Deucrictibant is being developed in two primary formulations: an immediate-release (IR)
capsule (PHVS416) for on-demand treatment of acute attacks and an extended-release (XR)
tablet (PHVS719) for prophylactic (preventive) therapy.[1][2]

Mechanism of Action

Deucrictibant is a potent and selective small-molecule antagonist of the bradykinin B2
receptor.[3] In conditions like HAE, excessive bradykinin production leads to increased vascular
permeability, resulting in localized swelling (angioedema).[1][2][4] By blocking the bradykinin B2
receptor, Deucrictibant prevents bradykinin from exerting its effects, thereby mitigating or
preventing the symptoms of angioedema.[5][6]

Signaling Pathway
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The diagram below illustrates the mechanism of action of Deucrictibant in the context of
bradykinin-mediated angioedema.
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Caption: Mechanism of action of Deucrictibant.

Dosing Recommendations in Clinical Trials

The dosing of Deucrictibant varies depending on the formulation and the intended use (on-
demand vs. prophylactic treatment). The following tables summarize the dosing regimens
investigated in key clinical trials.

On-Demand Treatment of HAE Attacks

Deucrictibant Immediate-Release (IR) capsules (PHVS416) are used for the acute treatment
of HAE attacks.
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Clinical Trial Phase Dose

Patient
Population

Key Findings

RAPIDe-3 3 20 mg

Adults and
adolescents (=12
years) with HAE
type 1, 2, or with
normal C1
inhibitor.[7][8]

Met primary and
all secondary
endpoints with
rapid onset of
symptom relief.
[7] 83% of
attacks were
treated with a
single capsule,
and 93.2% did
not require
rescue

medication.[7]

10 mg, 20 mg,
RAPIDe-1 2
30 mg

Adults (18-75
years) with HAE
type 1 or 2.[5]

Doses of 10 mg
and 20 mg
maintained
therapeutic
concentrations
for 8 hours, and
30 mg for over
10 hours.[1] The
trial met its
primary goal of
easing
symptoms within

four hours.[1]

RAPIDe-2 2/3 (Extension) Not specified

Patients from
previous on-

demand trials.

Ongoing long-
term safety and

efficacy study.

Prophylactic Treatment of HAE Attacks
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Deucrictibant Extended-Release (XR) tablets (PHVS719) are being developed for the
prevention of HAE attacks.

Patient

Clinical Trial Phase Dose . Key Findings
Population
Adults and
adolescents (=12
years) with HAE Ongoing pivotal
who have had at  trial to assess
CHAPTER-3 3 40 mg once daily  least three the efficacy and
attacks in the safety of once-
three months daily dosing.[9]
prior to
screening.[2]
The 40 mg/day
dose significantly
20 mg/day and reduced the
40 mg/day mean monthly
(administered as  Adults with HAE attack rate by
CHAPTER-1 2
IR capsules type 1 or 2.[10] 84.5% compared
twice daily as to placebo.[10]
proof-of-concept) The treatment
was well-
tolerated.[3][10]
Long-term safety
Adults and i
and efficacy
3 (Open-Label ) adolescents (=12 ]
CHAPTER-4 40 mg once daily study for patients

Extension)

years) with HAE.
[1]

rolling over from
other trials.[1]

Experimental Protocols

While specific internal protocols are proprietary, the following sections describe the general

methodologies employed in the clinical trials based on publicly available information.
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On-Demand Treatment Trial Protocol (Based on RAPIDe-
3)

Objective: To evaluate the efficacy and safety of Deucrictibant IR capsules for the on-demand
treatment of HAE attacks.

Study Design: A pivotal, randomized, double-blind, placebo-controlled study.
Participant Population:

e Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE (type 1, 2, or with
normal C1 inhibitor).[7][8]

» Exclusion Criteria: Specific criteria are not detailed in the provided search results.

Treatment Protocol:

Patients are randomized to receive either Deucrictibant 20 mg IR capsules or a matching
placebo.[8]

o At the onset of an HAE attack, the patient self-administers a single dose of the assigned
study drug.

o Symptoms are recorded by the patient using an electronic diary.
e The primary endpoint is the time to onset of symptom relief.[7]

e Secondary endpoints may include time to complete symptom resolution and the need for
rescue medication.[7]

o Safety is monitored through the recording of adverse events.

Prophylactic Treatment Trial Protocol (Based on
CHAPTER-3)

Objective: To evaluate the efficacy and safety of once-daily Deucrictibant XR tablets for the
prevention of HAE attacks.
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Study Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[9]
Participant Population:

« Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE who have
experienced at least three swelling attacks in the three months prior to screening.[1][2]

o Exclusion Criteria: Specific criteria are not detailed in the provided search results.
Treatment Protocol:

» Participants are randomized to receive either Deucrictibant 40 mg XR tablets or a matching
placebo, administered once daily for a specified period (e.g., 24 weeks).[1][2]

» Patients record the frequency, severity, and duration of any breakthrough HAE attacks in a
diary.

e The primary endpoint is the reduction in the number of HAE attacks compared to placebo.[2]
e Secondary endpoints may include safety, tolerability, and pharmacokinetic profiles.[1]

o Safety is assessed through monitoring of adverse events, laboratory tests, and other clinical
assessments.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a patient participating in a
Deucrictibant clinical trial.
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Caption: General workflow of a Deucrictibant clinical trial.
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Safety and Tolerability

Across the clinical trials, Deucrictibant has been generally well-tolerated for both on-demand
and prophylactic use.[7][10][11] In the RAPIDe-3 study, there were no treatment-related serious
adverse events, and no discontinuations due to treatment-emergent adverse events.[7]
Similarly, in the CHAPTER-1 study, reported treatment-related adverse events were mild in
severity.[3][11]

Conclusion

Clinical trial data suggest that Deucrictibant is a promising oral therapy for both the on-
demand and prophylactic treatment of HAE. The dosing regimens of 20 mg IR for acute attacks
and 40 mg XR once daily for prevention have demonstrated efficacy and a favorable safety
profile in late-stage clinical development. Further data from ongoing and future studies will
continue to refine the clinical application of this novel bradykinin B2 receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Deucrictibant Dosing Recommendations in Clinical
Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821495#dosing-recommendations-for-
deucrictibant-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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